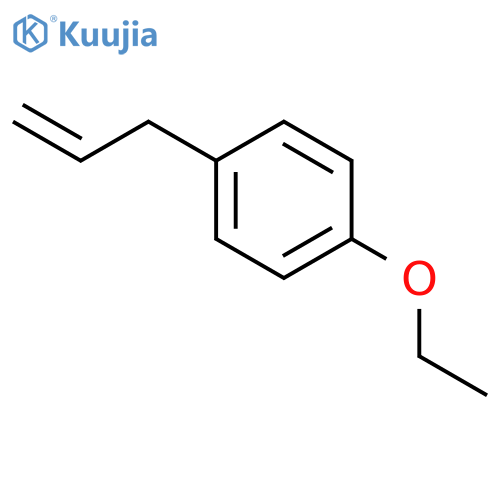Cas no 3698-32-6 (3-(4-Ethoxyphenyl)-1-propene)

3-(4-Ethoxyphenyl)-1-propene structure
商品名:3-(4-Ethoxyphenyl)-1-propene
3-(4-Ethoxyphenyl)-1-propene 化学的及び物理的性質
名前と識別子
-
- 3-(4-Ethoxyphenyl)-1-propene
- 1-Allyl-4-ethoxybenzene
- 4-Allylphenyl ethyl ether
- benzene, 1-ethoxy-4-(2-propen-1-yl)-
- LogP
- MFCD09801155
- DTXSID00641215
- SCHEMBL627031
- AKOS006327966
- DB-203743
- 3-(4-ETHOXYLPHENYL)-1-PROPENE
- 1-ethoxy-4-prop-2-enylbenzene
- CS-0363917
- 3698-32-6
- 1-Ethoxy-4-(prop-2-en-1-yl)benzene
-
- MDL: MFCD09801155
- インチ: InChI=1S/C11H14O/c1-3-5-10-6-8-11(9-7-10)12-4-2/h3,6-9H,1,4-5H2,2H3
- InChIKey: CTUBIVNNIWIXNB-UHFFFAOYSA-N
- ほほえんだ: C=CCC1=CC=C(C=C1)OCC
計算された属性
- せいみつぶんしりょう: 162.10452
- どういたいしつりょう: 162.104465066g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 12
- 回転可能化学結合数: 4
- 複雑さ: 123
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 9.2Ų
- 疎水性パラメータ計算基準値(XlogP): 3.3
じっけんとくせい
- 密度みつど: 0.93
- ふってん: 230.3°C at 760 mmHg
- フラッシュポイント: 85.1°C
- 屈折率: 1.502
- PSA: 9.23
- LogP: 2.81380
3-(4-Ethoxyphenyl)-1-propene 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB360316-5 g |
3-(4-Ethoxyphenyl)-1-propene; 97% |
3698-32-6 | 5g |
€955.20 | 2023-06-20 | ||
| TRC | E065930-500mg |
3-(4-Ethoxyphenyl)-1-propene |
3698-32-6 | 500mg |
$ 425.00 | 2022-06-05 | ||
| abcr | AB360316-1 g |
3-(4-Ethoxyphenyl)-1-propene; 97% |
3698-32-6 | 1g |
€364.80 | 2023-06-20 | ||
| abcr | AB360316-5g |
3-(4-Ethoxyphenyl)-1-propene, 97%; . |
3698-32-6 | 97% | 5g |
€1777.70 | 2025-02-21 | |
| A2B Chem LLC | AF71503-5g |
1-Allyl-4-Ethoxybenzene |
3698-32-6 | 97% | 5g |
$1184.00 | 2024-04-20 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1434587-1g |
1-Allyl-4-ethoxybenzene |
3698-32-6 | 95+% | 1g |
¥1881.00 | 2024-05-16 | |
| abcr | AB360316-1g |
3-(4-Ethoxyphenyl)-1-propene, 97%; . |
3698-32-6 | 97% | 1g |
€545.70 | 2025-02-21 | |
| TRC | E065930-250mg |
3-(4-Ethoxyphenyl)-1-propene |
3698-32-6 | 250mg |
$ 255.00 | 2022-06-05 | ||
| Fluorochem | 200363-1g |
3-(4-Ethoxyphenyl)-1-propene |
3698-32-6 | 97% | 1g |
£237.00 | 2022-03-01 | |
| Fluorochem | 200363-25g |
3-(4-Ethoxyphenyl)-1-propene |
3698-32-6 | 97% | 25g |
£1932.00 | 2022-03-01 |
3-(4-Ethoxyphenyl)-1-propene 関連文献
-
Yongmao Li,Lu Cheng,Zhiqiang Cao,Wenguang Liu J. Mater. Chem. B, 2014,2, 46-48
-
Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278
-
Zhenyuan Ji,Guoxing Zhu,Chaojun Chen,Kangmin Chen,Ren Bu,Limin Yang CrystEngComm, 2015,17, 2517-2522
-
Peter Kauffman,Elain Fu,Barry Lutz,Paul Yager Lab Chip, 2010,10, 2614-2617
3698-32-6 (3-(4-Ethoxyphenyl)-1-propene) 関連製品
- 140-67-0(Estragole)
- 1100350-49-9({4-(Methoxy-methyl-amino)-methyl-thiazol-2-yl}-carbamic Acid tert-Butyl Ester)
- 2068151-21-1(2-amino-7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one)
- 1807042-82-5(1-Bromo-1-(2-(cyanomethyl)phenyl)propan-2-one)
- 136920-91-7(5-Amino-6-phenylpiperidin-2-one)
- 2138423-71-7(4-Amino-1-[1-(cyclopentanesulfonyl)azetidin-3-yl]pyrrolidin-2-one)
- 136081-47-5(3-Acetyl-4-hydroxybenzene-1-sulfonamide)
- 2171823-57-5(4-cyclopropyl-1-oxa-5,9-diazaspiro5.5undecane)
- 2221812-09-3(2-(4-Bromo-2-isopropylphenyl)-1,3-dioxolane)
- 139604-89-0(1,1,1,2-Tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane)
推奨される供給者
Amadis Chemical Company Limited
(CAS:3698-32-6)3-(4-Ethoxyphenyl)-1-propene

清らかである:99%/99%
はかる:1g/5g
価格 ($):176.0/526.0